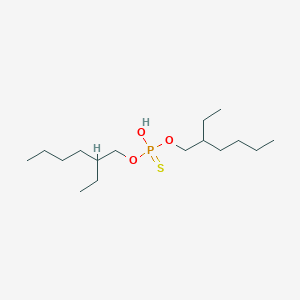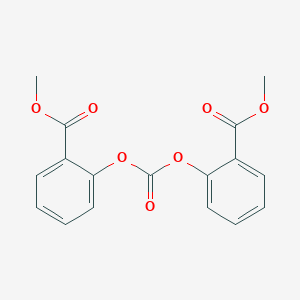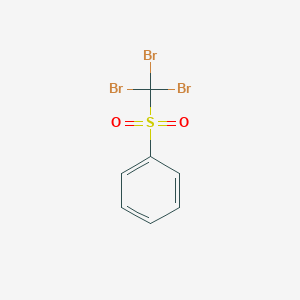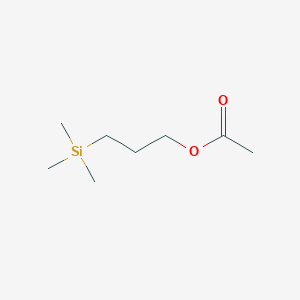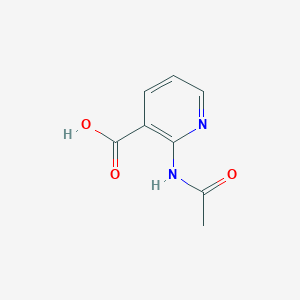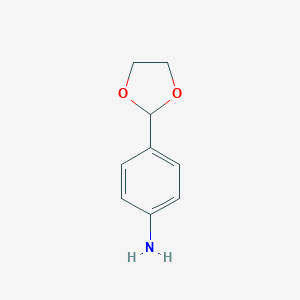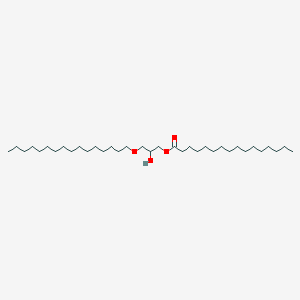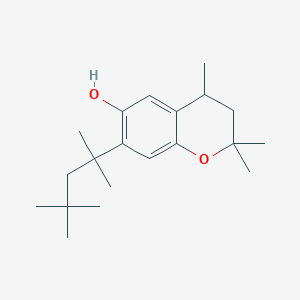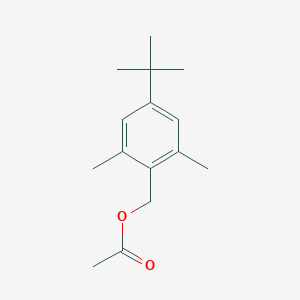
(4-Tert-butyl-2,6-dimethylphenyl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various processes. For instance, 2,4-Dimethyl-6-tert-butylphenol is prepared by alkylation of xylenol with isobutylene . Another process involves the condensation between 4-tert-butyl-2,6-dimethylbenzenesulfonamide and glyoxal .Molecular Structure Analysis
The molecular structure of related compounds can be complex. For example, the structure of 4’-tert-Butyl-2’,6’-dimethylacetophenone is available as a 2D Mol file or a computed 3D SD file . The structure of 2,4-Dimethyl-6-tert-butylphenol is also available in similar formats .Chemical Reactions Analysis
The chemical reactions involving related compounds can be intricate. For instance, the condensation between 4-tert-butyl-2,6-dimethylbenzenesulfonamide and glyoxal in aqueous H2SO4, aqueous acetonitrile, and acetone, establishes some new processes hindering the condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like 4’-tert-Butyl-2’,6’-dimethylacetophenone include a molecular weight of 204.3080 . The compound 2,4-Dimethyl-6-tert-butylphenol has a melting point of 21 to 23 °C and a boiling point of 248 to 249 °C .Safety And Hazards
Zukünftige Richtungen
The future directions for the study of these related compounds could involve further investigation and exploration of their potential in various fields. For instance, a new synthetic strategy has been suggested that can reduce the stages in the synthesis of in-demand organic compounds of symmetric and asymmetric aromatic sulfones .
Eigenschaften
IUPAC Name |
(4-tert-butyl-2,6-dimethylphenyl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10-7-13(15(4,5)6)8-11(2)14(10)9-17-12(3)16/h7-8H,9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJBYQKLNHPLHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1COC(=O)C)C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butyl-2,6-dimethylphenyl)methyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

